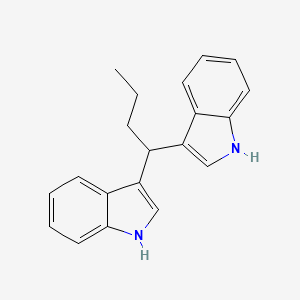
3,3'-(butane-1,1-diyl)bis(1H-indole)
Cat. No. B8351686
M. Wt: 288.4 g/mol
InChI Key: YJCSYGCYBUOJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07084166B2
Procedure details


282 mg of indole (2.4 mmol) were dissolved in 10 ml of CH3OH and 5 ml of H2O; 72 mg (1 mmol) of butyraldehyde and 240 mg of dysprosium triflate-(CF3SO3)3Dy-(0.393 mmol) were added.



[Compound]
Name
dysprosium triflate-(CF3SO3)3Dy-
Quantity
240 mg
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH:10](=O)[CH2:11][CH2:12][CH3:13]>CO.O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]([C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][CH:2]=2)[CH2:11][CH2:12][CH3:13])=[CH:2]1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
72 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)=O
|
[Compound]
|
Name
|
dysprosium triflate-(CF3SO3)3Dy-
|
|
Quantity
|
240 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(CCC)C1=CNC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
